2-Hydroxy-N-(1-naphthyl)-1-naphthamide
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Overview
Description
2-Hydroxy-N-(1-naphthyl)-1-naphthamide is an organic compound that belongs to the class of naphthylamides. This compound is characterized by the presence of two naphthalene rings and a hydroxyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide typically involves the reaction of 2-hydroxy-1-naphthaldehyde with 1-naphthylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(1-naphthyl)-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The naphthalene rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of naphthoquinones or carboxylic acids.
Reduction: Formation of naphthylamines.
Substitution: Formation of nitro or halogenated naphthyl derivatives.
Scientific Research Applications
2-Hydroxy-N-(1-naphthyl)-1-naphthamide is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide involves its interaction with specific molecular targets. The hydroxyl group and the amide bond play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N-(1-naphthyl)-5-nitrobenzamide: Similar structure but with a nitro group, which alters its chemical reactivity and biological activity.
N-(2-hydroxy-1,1-dimethyl-2-phenylethyl)-2-(1-naphthyl)acetamide: Contains a different substituent on the naphthalene ring, leading to variations in its properties.
Uniqueness
2-Hydroxy-N-(1-naphthyl)-1-naphthamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual naphthalene rings and hydroxyl group make it a versatile compound for various applications.
Properties
CAS No. |
94878-43-0 |
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Molecular Formula |
C21H15NO2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-hydroxy-N-naphthalen-1-ylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C21H15NO2/c23-19-13-12-15-7-2-4-10-17(15)20(19)21(24)22-18-11-5-8-14-6-1-3-9-16(14)18/h1-13,23H,(H,22,24) |
InChI Key |
QTHDSYVJPYUAAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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